Broad-Spectrum Anti-Proliferative Activity: PHA-767491 vs XL413 in Tumor Cell Line Panel
PHA-767491 demonstrates broad anti-proliferative activity across multiple tumor cell lines, whereas the structurally distinct single-target Cdc7 inhibitor XL413 shows efficacy in only a fraction of the same panel. In a direct head-to-head study, PHA-767491 exhibited significant anti-proliferative effects across a panel of ten tumor cell lines, while XL413 showed activity against only one of the ten lines tested [1]. In a broader panel of 61 human tumor cell lines, PHA-767491 inhibited proliferation with IC50 values ranging from 0.86 μM (SF-268 glioblastoma) to 5.87 μM (K562 leukemia), with an average IC50 of approximately 3.17 μM and IC50 ≤ 10 μM across all lines .
| Evidence Dimension | Anti-proliferative activity across tumor cell line panel |
|---|---|
| Target Compound Data | PHA-767491: Significant activity in 10/10 cell lines; broader panel of 61 lines: IC50 range 0.86–5.87 μM, all ≤10 μM |
| Comparator Or Baseline | XL413: Significant activity in 1/10 cell lines |
| Quantified Difference | PHA-767491 effective in 10x more cell lines (10/10 vs 1/10); 9-fold difference in active cell line count |
| Conditions | Cell proliferation assays in multiple human tumor cell lines including HCC1954 (breast), Colo-205 (colon), SF-268 (CNS), K562 (leukemia) |
Why This Matters
Procurement of XL413 or other single-target Cdc7 inhibitors cannot substitute for PHA-767491 in experiments requiring broad-spectrum cellular activity, as demonstrated by a 10-fold difference in responsive cell lines.
- [1] Sasi NK, Bhutkar A, Lanning NJ, et al. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines. PLoS ONE. 2014;9(11):e113300. PMID: 25405350. View Source
